molecular formula C18H14N2O5 B11467174 Methyl 6-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate

Methyl 6-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate

Cat. No.: B11467174
M. Wt: 338.3 g/mol
InChI Key: LYLKMCCJZQSRSI-UHFFFAOYSA-N
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Description

Methyl 6-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a benzodioxole moiety fused with a naphthyridine ring, makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a benzodioxole derivative with a naphthyridine precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 6-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), by binding to their active sites and preventing the conversion of arachidonic acid to prostaglandins. This inhibition results in reduced inflammation and pain . Additionally, the compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Methyl 6-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate can be compared with other benzodioxole derivatives and naphthyridine compounds:

Properties

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

methyl 6-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate

InChI

InChI=1S/C18H14N2O5/c1-10-12(18(22)23-2)8-13-14(19-10)5-6-20(17(13)21)11-3-4-15-16(7-11)25-9-24-15/h3-8H,9H2,1-2H3

InChI Key

LYLKMCCJZQSRSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC4=C(C=C3)OCO4)C(=O)OC

Origin of Product

United States

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